molecular formula C12H9N3OS B14353911 1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate CAS No. 90499-85-7

1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate

Cat. No.: B14353911
CAS No.: 90499-85-7
M. Wt: 243.29 g/mol
InChI Key: MEYHUEBFCVEJKP-UHFFFAOYSA-N
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Description

1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate is a chemical compound known for its unique structure and properties. It features a diazonium group, a quinoline moiety, and a sulfanyl group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

The synthesis of 1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate typically involves the reaction of quinoline derivatives with sulfanyl compounds under specific conditions. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the diazonium group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific pathways. The quinoline moiety may also interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate can be compared with other diazonium compounds and quinoline derivatives. Similar compounds include:

    This compound: Known for its unique combination of diazonium and quinoline groups.

    Quinoline derivatives: Widely studied for their biological activities.

    Diazonium compounds: Used in various chemical reactions and industrial applications

Properties

CAS No.

90499-85-7

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

1-diazo-3-quinolin-8-ylsulfanylpropan-2-one

InChI

InChI=1S/C12H9N3OS/c13-15-7-10(16)8-17-11-5-1-3-9-4-2-6-14-12(9)11/h1-7H,8H2

InChI Key

MEYHUEBFCVEJKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)C=[N+]=[N-])N=CC=C2

Origin of Product

United States

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